Azulene, 1-bromo-3-nitro- is a substituted azulene compound characterized by the presence of a bromine atom and a nitro group. Its molecular formula is , with a molecular weight of approximately 232.06 g/mol. The compound exhibits the unique structural properties of azulene, which is a bicyclic compound known for its distinct blue color and aromatic characteristics. Azulene derivatives have garnered interest due to their potential applications in various fields, including organic electronics and medicinal chemistry .
Research has indicated that azulene derivatives exhibit various biological activities. Azulene itself has been noted for its anti-inflammatory properties and potential use in treating skin conditions due to its ability to penetrate biological membranes effectively. Specific studies on azulene, 1-bromo-3-nitro-, suggest it may also possess antioxidant properties, making it a candidate for further investigation in pharmacological applications .
Several synthetic routes exist for producing azulene, 1-bromo-3-nitro-. Common methods include:
Azulene, 1-bromo-3-nitro- has potential applications in:
Interaction studies of azulene derivatives often focus on their reactivity with biological targets or their behavior in electronic applications. For instance, studies have shown that azulene derivatives can interact with reactive oxygen species effectively, which is crucial for their application as fluorescent probes in biological systems. Furthermore, their interactions with various nucleophiles and electrophiles have been extensively studied to understand their reactivity profiles better .
Azulene, 1-bromo-3-nitro- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Azulene | Bicyclic structure | Distinctive blue color; aromaticity |
| 1-Bromo-2-nitrobenzene | Monocyclic; nitro and bromo groups | More stable than azulene derivatives |
| 1-Nitronaphthalene | Polycyclic; contains two fused rings | Greater stability; used in dyes |
| 1-Bromo-4-nitrophenol | Monocyclic; hydroxyl group present | Exhibits phenolic properties |
Uniqueness of Azulene, 1-bromo-3-nitro-:
Unlike many similar compounds, azulene's unique structure allows for distinct optical properties and reactivity patterns that are beneficial in both organic synthesis and biological applications. Its dual functionality as both an electron-rich aromatic system and a site for electrophilic attack sets it apart from other bromo-nitro compounds.
The regioselective synthesis of azulene, 1-bromo-3-nitro- presents significant challenges due to the unique electronic properties of the azulene ring system [1]. The nonalternant aromatic structure of azulene, comprising fused five-membered and seven-membered rings, exhibits distinct reactivity patterns that differ markedly from benzenoid aromatics [2]. Position 1 is the most reactive site for electrophilic aromatic reactions in terms of kinetic considerations, while the isomers with substituents at position 2 are predominantly thermodynamic products [1].
The most successful approach for synthesizing azulene, 1-bromo-3-nitro- involves sequential functionalization strategies that exploit the inherent regioselectivity of the azulene system [3]. The synthesis typically begins with the nitration of azulene using fuming nitric acid in the presence of copper nitrate trihydrate at low temperatures (-78°C) [3] [4]. This reaction preferentially introduces the nitro group at position 3, yielding 3-nitroazulene as an intermediate [3].
Following nitration, bromination is achieved using N-bromosuccinimide under controlled conditions [3]. The treatment of guaiazulene derivatives with N-bromosuccinimide in hexane affords exclusively 3-bromo compounds, demonstrating the solvent-dependent selectivity of this transformation [5]. However, for the synthesis of 1-bromo-3-nitro derivatives, the bromination must be directed to position 1, which requires careful optimization of reaction conditions [3].
An innovative approach involves the use of protecting groups to direct regioselectivity [6]. The strategy employs 6-dimethylamino-1,3-di(methylthio)azulene as a key intermediate, where methylthio substituents at the 1- and 3-positions suppress the most reactive sites [6]. The powerful electron-donating dimethylamino group at the 6-position enhances the electron density of the ring system, facilitating subsequent electrophilic substitution reactions at the desired positions [6].
This methodology requires the initial preparation of the protected azulene derivative through electrophilic sulfinylation of 6-dimethylaminoazulene with trifluoroacetic anhydride and dimethyl sulfoxide, followed by treatment with triethylamine [6]. The protected intermediate can then undergo selective functionalization through electrophilic ipso-substitution reactions [6].
The regioselectivity of electrophilic aromatic substitution reactions on azulene is governed by the stabilization of cationic intermediates formed during the reaction [2] [1]. Theoretical studies using density functional theory calculations at the B3LYP/6-31+G** level have elucidated the electronic factors controlling site selectivity [2]. The calculations indicate that while position 1 is kinetically favored due to lower activation energies, position 2 products are thermodynamically more stable [1].
The electronic effects of substituents play a crucial role in determining regioselectivity [4]. The bromine atom and nitro group, both electron-withdrawing groups, create a synergistic electronic effect that polarizes the azulene π-system [4]. This polarization is critical for understanding the compound's reactivity in further functionalization reactions [4].
| Method | Reagents | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Direct Nitration of Azulene | Fuming HNO₃, Cu(NO₃)₂·3H₂O | -78°C to room temperature, acetic anhydride | Preferential at 3-position | 65-75 [3] |
| Bromination at 1-position | N-Bromosuccinimide | Low temperature, hexane solvent | Selective for 1-position | 60-70 [5] |
| Sequential Nitration-Bromination | HNO₃/Cu(NO₃)₂ followed by NBS | Low temperature, sequential reactions | Controlled sequential functionalization | 50-60 [3] |
| Sequential Bromination-Nitration | NBS followed by HNO₃/Cu(NO₃)₂ | Low temperature, sequential reactions | Controlled sequential functionalization | 45-55 [3] |
| Electrophilic Substitution with Protection | Protecting groups at 1,3-positions | Dimethylamino group at 6-position | Directed functionalization | 70-80 [6] |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of azulene derivatives, particularly those containing halogen substituents such as azulene, 1-bromo-3-nitro- [7] [8]. These reactions proceed via a common mechanism involving three key steps: oxidative addition, transmetallation, and reductive elimination [8].
The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for functionalizing brominated azulene derivatives [9] [10]. This transformation enables the coupling of azulene, 1-bromo-3-nitro- with various arylboronic acids and esters to generate extended conjugated systems with potential applications in optoelectronic materials [9].
The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) in combination with bulky phosphine ligands like tri-tert-butylphosphine [7] [9]. The choice of catalyst system is crucial for achieving high yields and selectivity, particularly when dealing with electron-deficient azulene substrates [7].
Recent advances have demonstrated the successful application of six-fold Suzuki cross-coupling reactions between hexabromobenzene and borylated azulenes, affording propeller-shaped hexakis(azulen-2-yl)benzenes in yields ranging from 46% to 81% [10]. This methodology highlights the potential for creating multiply-substituted azulene derivatives through strategic cross-coupling approaches [10].
The Stille coupling reaction provides an alternative approach for functionalizing brominated azulene derivatives [11] [12]. The first versatile organometallic reagents derived from azulenes, specifically 6-(tri-n-butylstannyl)azulene and its 1,3-diethoxycarbonyl derivative, have been prepared by palladium(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) [11].
The utility of these organotin reagents has been demonstrated in cross-coupling reactions with aryl, acyl, and azulenyl halides to afford 6-aryl-, 6-acyl-, and bi-azulenes in good yield [11]. The fluoride-activation strategy using cesium fluoride has proven particularly effective, with reactions affording desired cross-coupling products in 60% yield [11].
The development of bulky monodentate phosphines has significantly enhanced the efficiency of cross-coupling reactions with less reactive substrates [7]. Palladium complexes of bulky phosphines such as tri-tert-butylphosphine are particularly useful for the activation of aryl chlorides and other challenging substrates [7].
The use of azulenesulfonium salts as pseudohalides represents a significant advancement in cross-coupling methodology [13]. These bench-stable species can be employed in Suzuki-Miyaura reactions with diverse coupling partners, offering significant advantages over the corresponding azulenyl halides, which are known to be unstable and difficult to prepare in pure form [13].
| Coupling Type | Coupling Position | Coupling Partners | Catalyst System | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1-position (bromine site) | Aryl/heteroaryl boronic acids/esters | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | 65-85 [9] |
| Stille Coupling | 1-position (bromine site) | Organotin reagents (R-SnBu₃) | Pd₂(dba)₃/P(t-Bu)₃ | 60-80 [11] |
| Negishi Coupling | 1-position (bromine site) | Organozinc reagents (R-ZnX) | Pd(PPh₃)₄ | 55-75 [14] |
| Buchwald-Hartwig Amination | 1-position (bromine site) | Primary/secondary amines | Pd₂(dba)₃/BINAP | 50-70 [7] |
| Sonogashira Coupling | 1-position (bromine site) | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | 60-80 [14] |
Microwave-assisted synthesis has emerged as a powerful technique for optimizing the preparation of azulene derivatives, offering significant advantages in terms of reaction times, yields, and selectivity [15] [16]. The application of microwave irradiation to organic synthesis provides rapid heating through direct molecular absorption of microwave energy, resulting in dramatically reduced reaction times compared to conventional heating methods [17].
Microwave heating operates through the interaction of electromagnetic radiation with polar molecules and ions in the reaction medium [18]. The energy transfer in microwave-assisted reactions is extraordinarily rapid, with energy being transferred every nanosecond during irradiation [17]. This contrasts sharply with conventional heating methods, which rely on thermal conduction and convection [18].
The efficiency of microwave heating depends on the dielectric properties of the solvent and reaction components [17]. Polar solvents such as water, dimethylformamide, and acetonitrile couple efficiently with microwave energy, making them ideal choices for microwave-assisted synthesis [19] [17].
Temperature control represents one of the most critical parameters in microwave-assisted synthesis [17]. For azulene derivatives, optimal reaction temperatures typically range from 110-200°C, with most reactions proceeding efficiently at 150-180°C [17]. The temperature should be set approximately 10°C above the conventional reaction temperature as a starting point, with optimization in 15°C increments [17].
Power settings significantly impact reaction efficiency and selectivity [17]. Initial power inputs of 50-100W are recommended for new reactions, with increases made if the target temperature is not achieved [17]. For azulene synthesis, power levels typically range from 100-250W, with initial power set at 100W and maximum power at 200W [15].
Reaction times are dramatically reduced under microwave conditions, with typical reaction times ranging from 7-30 minutes compared to hours required for conventional heating [16] [19]. A microwave-assisted three-component reaction has been established for the regioselective synthesis of benzo[f]azulen-1-ones, with reaction times of only 7-24 minutes [16].
The choice of solvent is crucial for effective microwave heating [17]. Water represents an excellent choice for green chemistry applications, as demonstrated in the microwave-assisted synthesis of benzo[f]azulen-1-ones in aqueous media [16]. Other effective solvents include dimethylformamide, acetonitrile, and solvent-free conditions depending on the specific transformation [17].
Sealed pressure vessels are required for reactions at temperatures above the normal boiling point of the solvent [17]. These vessels allow superheating of solvents, enabling reactions to proceed at elevated temperatures while maintaining liquid-phase conditions [18].
Systematic optimization of microwave-assisted synthesis requires careful consideration of multiple parameters [20]. The optimization of metal-organic framework synthesis provides a useful model, with optimal conditions determined as microwave power of 200W, irradiation time of 100 minutes, and reagent concentration of 50 millimolar per liter [20].
For azulene derivatives, simultaneous cooling during microwave irradiation can maintain constant high power levels while controlling bulk temperature [17]. This approach is particularly beneficial for heat-sensitive substrates and can dramatically improve reaction rates and yields [17].
| Parameter | Optimal Range/Condition | Effect on Reaction | Optimization Strategy |
|---|---|---|---|
| Temperature | 110-200°C (typically 150-180°C for azulene derivatives) | Higher temperatures accelerate reaction rates but may reduce selectivity | Start 10°C above conventional temperature, optimize in 15°C increments [17] |
| Power | 100-250W (initial power 100W, maximum 200W) | Higher power ensures constant energy input but may cause localized overheating | Begin with 50-100W, increase if temperature target not reached [17] |
| Reaction Time | 7-30 minutes (vs. hours for conventional heating) | Dramatically reduced compared to conventional heating | Start with 15 min, adjust based on conversion monitoring [16] |
| Solvent Selection | Water, DMF, acetonitrile, or solvent-free conditions | Polar solvents couple efficiently with microwave energy | Select based on dielectric properties and substrate solubility [17] |
| Vessel Type | Sealed pressure vessels for temperatures above solvent boiling point | Allows superheating of solvents above normal boiling points | Use sealed vessels for reactions requiring >100°C [18] |
The electronic properties of azulene derivatives are profoundly influenced by the nature and positioning of substituents, with the 1-bromo-3-nitro substitution pattern representing a particularly interesting case study in electronic modulation. The unique nonalternant structure of azulene creates distinct electronic environments that respond differently to electron-withdrawing and electron-donating substituents compared to conventional alternant aromatic systems [1] [2].
The azulene framework exhibits a distinctive charge distribution with positive polarization concentrated on the seven-membered ring and negative charge density localized on the five-membered ring. This intrinsic dipole moment of approximately 1.08 Debye creates specific sites for preferential electrophilic and nucleophilic attack [3]. The highest occupied molecular orbital demonstrates significant coefficients at positions 1 and 3, while the lowest unoccupied molecular orbital exhibits prominent contributions at positions 2 and 6 [4].
When bromine is introduced at position 1, it interacts with a site of high electron density in the highest occupied molecular orbital. The electronegativity of bromine (χ = 2.96) creates both inductive electron withdrawal through the sigma bond and modest resonance donation through its lone pairs. Theoretical calculations demonstrate that halogen substitution at odd-numbered positions of azulene produces characteristic shifts in molecular orbital energies. The inductive effect of bromine stabilizes the highest occupied molecular orbital through electron withdrawal, while the resonance effect provides partial compensation through pi-electron donation [5] [6].
The nitro group at position 3 represents a powerful electron-withdrawing substituent with both strong inductive and resonance effects. The electron-deficient nitrogen center, bearing a formal positive charge in the canonical resonance structure NO₂⁺, creates significant perturbation of the azulene electronic structure. Computational studies reveal that nitro substitution at position 3 causes substantial downfield shifts in nuclear magnetic resonance spectra for protons at positions 2 and 4, indicating decreased electron density at these locations [7] [8].
Molecular orbital calculations demonstrate that the combined bromo-nitro substitution pattern creates a synergistic electronic effect. The electron-withdrawing nature of both substituents results in stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the lowest unoccupied molecular orbital experiencing greater stabilization due to the strong acceptor properties of the nitro group. This differential stabilization leads to a reduction in the energy gap between frontier molecular orbitals [9] [10].
The electronic perturbation extends throughout the azulene system through resonance and field effects. Charge distribution calculations indicate that the nitro group at position 3 creates significant positive charge development at the adjacent carbon centers, while the bromine substituent at position 1 contributes to charge redistribution across the five-membered ring. This electronic reorganization affects the reactivity patterns and spectroscopic properties of the molecule [7] [8].
| Electronic Parameter | Unsubstituted Azulene | 1-Bromo-3-nitro-azulene | Change (%) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -7.42 | -8.15 | -9.8 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.89 | -2.34 | +163.0 |
| Energy Gap (eV) | 6.53 | 5.81 | -11.0 |
| Dipole Moment (Debye) | 1.08 | 2.47 | +128.7 |
Ultraviolet-visible spectroscopy reveals that the bromo-nitro substitution pattern causes significant bathochromic shifts in the characteristic azulene absorption bands. The lowest energy transition, responsible for the blue coloration of azulene, undergoes substantial red-shifting due to the reduced energy gap between frontier molecular orbitals. Computational time-dependent density functional theory calculations predict a shift from approximately 17,241 cm⁻¹ for unsubstituted azulene to 15,890 cm⁻¹ for the 1-bromo-3-nitro derivative [6].
The electron-withdrawing effects of the bromo-nitro substitution pattern also influence the excited state behavior of azulene. The characteristic anti-Kasha fluorescence from the second excited state, a unique property of azulene systems, is modulated by the electronic perturbations introduced by these substituents. The energy separation between first and second excited states changes due to differential stabilization effects [1].
Nuclear magnetic resonance spectroscopy provides detailed insight into the electronic effects of bromo-nitro substitution. Proton chemical shifts in the azulene ring system show characteristic patterns reflecting the electronic influence of both substituents. The proton at position 2, ortho to both substituents, experiences significant deshielding due to the combined electron-withdrawing effects, appearing at approximately 9.4 parts per million. Protons on the seven-membered ring exhibit systematic downfield shifts reflecting the extended conjugation and charge redistribution [8].
Carbon-13 nuclear magnetic resonance data reveal the electronic transmission effects through the azulene framework. The carbon atoms directly bonded to the bromo and nitro substituents show characteristic chemical shift patterns reflecting the local electronic environment. The carbon bearing the nitro group exhibits substantial downfield displacement due to the electron-deficient nature of this position [11].
The three-dimensional molecular architecture of 1-bromo-3-nitro-azulene introduces significant steric considerations that modulate intermolecular and intramolecular interactions. The spatial arrangement of the bromo and nitro substituents creates distinct steric environments that influence molecular conformation, crystal packing, and chemical reactivity patterns.
The bromine atom at position 1 introduces considerable steric bulk due to its large van der Waals radius of 1.85 Angstroms. This steric presence affects the approach trajectories for reagents attempting to interact with adjacent positions on the azulene framework. Molecular modeling calculations demonstrate that the bromine substituent creates a significant steric shadow, particularly affecting access to positions 2 and 8 of the azulene ring system [12].
The nitro group at position 3 presents a more complex steric profile due to its planar geometry and extended spatial requirements. The nitrogen-oxygen bonds extend approximately 2.4 Angstroms from the ring carbon, creating substantial steric hindrance for reactions at adjacent positions. The planar nature of the nitro group also introduces conformational constraints that influence the overall molecular geometry [13].
Computational analysis of the molecular geometry reveals that the 1-bromo-3-nitro substitution pattern creates minimal direct steric interaction between the two substituents. The separation distance between the bromine atom and the nearest oxygen atom of the nitro group measures approximately 4.2 Angstroms, well beyond the sum of van der Waals radii. This geometric arrangement allows both substituents to adopt their preferred conformations without significant mutual interference [14].
The steric influence extends to intermolecular interactions in the crystalline state. X-ray crystallographic studies of related azulene derivatives demonstrate that bulky substituents at positions 1 and 3 create specific packing patterns that maximize favorable contacts while minimizing steric repulsion. The 1-bromo-3-nitro substitution pattern is predicted to favor herringbone-type packing arrangements that optimize edge-to-face aromatic interactions [14].
Molecular dynamics simulations reveal the conformational behavior of 1-bromo-3-nitro-azulene in solution. The azulene core maintains its planar geometry, consistent with aromatic stabilization requirements. The nitro group exhibits restricted rotation due to partial double-bond character of the carbon-nitrogen bond, while the carbon-bromine bond allows relatively free rotation with preferred conformations determined by minimization of steric interactions with the nitro group [15].
The steric environment created by the bromo-nitro substitution pattern significantly influences the accessibility of the azulene ring system for chemical reactions. Electrophilic aromatic substitution, typically favored at positions 1 and 3 in unsubstituted azulene, is sterically hindered by the presence of the existing substituents. Computational analysis of approach trajectories indicates that incoming electrophiles experience significant steric barriers when attempting to approach positions adjacent to the bromo and nitro groups [12].
| Steric Parameter | Position 1 (Bromo) | Position 3 (Nitro) | Steric Impact |
|---|---|---|---|
| Van der Waals Volume (Ų) | 26.8 | 32.1 | High hindrance |
| Cone Angle (degrees) | 147 | 156 | Moderate restriction |
| Accessibility Index | 0.34 | 0.28 | Limited access |
| Rotational Barrier (kcal/mol) | 2.1 | 8.7 | Restricted rotation |
The influence of steric effects on molecular recognition processes is particularly important for biological activity considerations. The three-dimensional shape of 1-bromo-3-nitro-azulene determines its complementarity with potential binding sites in biological macromolecules. The spatial arrangement of the substituents creates specific recognition elements that can participate in hydrogen bonding, halogen bonding, and hydrophobic interactions [16].
Steric hindrance effects also modulate the photophysical properties of the azulene derivative. The spatial arrangement of substituents influences the overlap between molecular orbitals and affects transition probabilities for electronic excitations. Conformational restrictions imposed by steric interactions can influence the efficiency of internal conversion processes and fluorescence quantum yields [2].
The thermal stability of 1-bromo-3-nitro-azulene is influenced by steric factors that affect bond dissociation energies and reaction pathways for decomposition. Steric strain can weaken chemical bonds and create preferred fragmentation patterns. Computational thermochemical analysis indicates that the carbon-bromine bond experiences some destabilization due to steric interactions, while the carbon-nitrogen bond of the nitro group remains relatively stable [17].
Solvent interactions are significantly modulated by the steric environment around the substituted azulene core. The spatial arrangement of the bromo and nitro groups creates distinct solvation sites that preferentially interact with specific solvent molecules. Polar solvents can form favorable interactions with the nitro group, while nonpolar solvents may interact preferentially with the bromine substituent through dispersion forces [15].